trans-1,2,3,4,4a,10,11,11a-Octahydro-N,N-dimethyl-5H-Dibenzo[a,d]cycloheptene-Δ5,γ-propylamine Hydro
Description
Molecular Geometry and Stereochemical Configuration
The molecular geometry of this compound is characterized by its distinctive tricyclic architecture with specific stereochemical designations at multiple chiral centers. The International Union of Pure and Applied Chemistry nomenclature identifies this compound as (3E)-3-[(6aS,10aR)-5,6,6a,7,8,9,10,10a-octahydrodibenzo[2,1-d:1',2'-e]annulen-11-ylidene]-N,N-dimethylpropan-1-amine hydrochloride, indicating the precise stereochemical configuration at positions 6a and 10a. The trans designation specifically refers to the relative orientation of substituents across the cycloheptene ring system, where the hydrogen atoms at positions 4a and 11a adopt an anti-periplanar arrangement.
The stereochemical complexity extends beyond simple trans-cis isomerism to encompass the three-dimensional arrangement of the extensively hydrogenated dibenzocycloheptene framework. Conformational analysis reveals that the molecule adopts a twisted boat conformation within the central seven-membered ring, which is characteristic of dibenzo[a,d]cycloheptene derivatives. The dihedral angles within the saturated portions of the molecule significantly influence the overall molecular geometry, with specific values depending on the degree of ring strain and intramolecular interactions between the aromatic and aliphatic regions.
The spatial arrangement of the dimethylamino propyl side chain relative to the tricyclic core represents another critical aspect of the stereochemical configuration. The Simplified Molecular Input Line Entry System representation CN(C)CCC=C1C2CCCCC2CCC3=CC=CC=C31.Cl illustrates the connectivity pattern, showing the propyl chain attached through a double bond to the central cycloheptene ring. This attachment mode creates additional conformational constraints that influence the overall molecular shape and potential intermolecular interactions.
Tricyclic Dibenzocycloheptene Framework Analysis
The dibenzo[a,d]cycloheptene framework forms the structural backbone of this compound, consisting of two benzene rings fused to a central seven-membered cycloheptene ring. This tricyclic system exhibits significant conformational flexibility due to the inherent ring strain and the multiple degrees of freedom within the saturated portions of the molecule. The framework analysis reveals that the central cycloheptene ring adopts a non-planar conformation to minimize steric interactions between the fused aromatic rings and the saturated bridge atoms.
Detailed conformational studies of related dibenzo[a,d]cycloheptene derivatives indicate that the seven-membered ring typically exists in a twisted boat conformation with characteristic dihedral angles. Research on similar systems shows that the dihedral angle of the bridging methylene groups ranges from approximately 27 to 64 degrees, depending on the substitution pattern and degree of saturation. The bond angles centered at the spiro-like carbons typically measure between 107 and 114 degrees, reflecting the geometric constraints imposed by the fused ring system.
The aromatic portions of the dibenzocycloheptene framework retain their planarity despite the ring fusion, although slight deviations from perfect planarity may occur due to steric interactions with the saturated bridge. The benzene rings maintain their characteristic bond lengths and angles, with carbon-carbon distances of approximately 1.39 Angstroms within the aromatic system. The fusion points between the aromatic and aliphatic portions create regions of increased electron density that can influence the chemical reactivity and conformational preferences of the entire molecule.
Table 1: Conformational Parameters of Dibenzo[a,d]cycloheptene Framework
| Parameter | Value Range | Reference Compound |
|---|---|---|
| Dihedral Angle (θ) | 27.3° - 63.6° | Various substituted derivatives |
| Bond Angle (ω) | 107.8° - 113.0° | Ring junction carbons |
| Ring Strain Energy | Variable | Dependent on substitution |
| Preferred Conformation | Twisted boat | Central seven-membered ring |
Trans-Octahydro Saturation Pattern and Hydrogenation Effects
The octahydro designation indicates the addition of eight hydrogen atoms to the parent dibenzo[a,d]cycloheptene system, resulting in extensive saturation of specific ring positions. This saturation pattern creates a complex network of saturated carbons at positions 1, 2, 3, 4, 4a, 10, 11, and 11a, fundamentally altering the electronic properties and conformational behavior of the molecule compared to its unsaturated parent compound. The trans configuration specifically refers to the relative stereochemistry at positions 4a and 11a, where the bridging atoms adopt an anti relationship across the central ring system.
The hydrogenation effects extend beyond simple addition of hydrogen atoms to encompass significant changes in ring flexibility and conformational dynamics. The saturation of previously aromatic or olefinic positions introduces new chiral centers and eliminates the rigidity associated with double bond character. This transformation creates multiple rotational degrees of freedom that were previously restricted, allowing for increased conformational flexibility within the molecular framework. The systematic hydrogenation pattern results in the formation of cyclohexane-like rings within the tricyclic system, each capable of adopting various chair and boat conformations.
The specific positioning of saturated carbons influences the overall molecular shape through steric interactions and conformational preferences. Research on related octahydro systems demonstrates that the introduction of saturation at specific positions can dramatically alter the preferred conformations of the central cycloheptene ring. The trans stereochemistry at the ring junction positions creates a rigid framework that constrains the possible conformations of the central ring, favoring specific boat or twist-boat arrangements that minimize steric clashes between substituents.
The electronic effects of extensive hydrogenation include the elimination of conjugation between aromatic rings and the central cycloheptene system. This electronic isolation reduces the overall aromaticity of the system and alters the distribution of electron density throughout the molecule. The saturated carbons adopt tetrahedral geometries with bond angles approaching the ideal 109.5 degrees, although deviations occur due to ring strain and steric interactions with neighboring substituents.
γ-Propylamine Side Chain Conformational Dynamics
The γ-propylamine side chain attached to the dibenzocycloheptene framework exhibits significant conformational flexibility due to its three-carbon linker and terminal dimethylamino group. The gamma designation indicates the positioning of the amino functionality three carbons away from the attachment point to the tricyclic core, creating a flexible tether that allows for multiple conformational arrangements. The presence of the N,N-dimethyl substitution pattern on the terminal amino group introduces additional steric bulk that influences the preferred conformations of the propyl chain.
Conformational analysis of propylamine derivatives reveals that the side chain can adopt various rotational isomers around the carbon-carbon bonds within the propyl linkage. Studies on related compounds demonstrate that primary and secondary amines exhibit distinct conformational preferences based on hydrogen bonding patterns and steric interactions. The dimethylamino terminal group in this compound eliminates the possibility of intramolecular hydrogen bonding but introduces steric constraints that favor specific rotational conformers.
The attachment of the propylamine chain through a double bond to the central cycloheptene ring creates additional conformational considerations. The planar nature of the alkene linkage restricts rotation around the carbon-carbon double bond, effectively fixing the initial direction of the propyl chain relative to the tricyclic framework. This geometric constraint influences the accessible conformational space of the side chain and affects the overall molecular shape and potential intermolecular interactions.
Molecular dynamics studies of related dimethylaminopropyl systems indicate that the side chain exhibits rapid conformational interconversion in solution, with multiple low-energy conformers populated at room temperature. The barrier to rotation around individual carbon-carbon bonds within the propyl chain typically ranges from 2 to 4 kilocalories per mole, allowing for facile interconversion between conformational states. The terminal dimethylamino group adopts a pyramidal geometry at the nitrogen center, with the two methyl groups positioned to minimize steric interactions with the propyl backbone.
Table 2: Side Chain Conformational Parameters
| Structural Feature | Characteristic | Energy Range (kcal/mol) |
|---|---|---|
| Propyl C-C rotation | Low barrier | 2-4 |
| Dimethyl N rotation | Rapid exchange | <2 |
| Chain-ring torsion | Restricted by double bond | 8-12 |
| Terminal geometry | Pyramidal nitrogen | - |
Properties
CAS No. |
27867-02-3 |
|---|---|
Molecular Formula |
C20H30ClN |
Molecular Weight |
319.917 |
IUPAC Name |
(3E)-3-[(6aS,10aR)-5,6,6a,7,8,9,10,10a-octahydrodibenzo[2,1-d:1/',2/'-e][7]annulen-11-ylidene]-N,N-dimethylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C20H29N.ClH/c1-21(2)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20;/h3,5,8,10,12,17,19H,4,6-7,9,11,13-15H2,1-2H3;1H/b20-12-;/t17-,19+;/m0./s1 |
InChI Key |
XREFLPSVCZRALM-WFKAORKKSA-N |
SMILES |
CN(C)CCC=C1C2CCCCC2CCC3=CC=CC=C31.Cl |
Synonyms |
Amitriptyline Impurity E |
Origin of Product |
United States |
Preparation Methods
Radical Cyclization Approaches for Dibenzo[a,d]cycloheptene Core Formation
The dibenzo[a,d]cycloheptene scaffold is central to the structure of this compound. A regioselective 7-endo-trig aryl radical cyclization strategy has been employed to construct the octahydrodibenzo[a,d]cycloheptene system. In this method, 2-(o-bromoarylethyl)-1-methylenecyclohexane derivatives undergo cyclization using tributyltin hydride (BuSnH) as a radical initiator . For example, treatment of 2-(o-bromophenyl)ethyl-1-methylenecyclohexane with BuSnH in refluxing benzene yields trans- and cis-octahydro-1H-dibenzo[a,d]cycloheptenes in a 3:1 ratio, with the trans isomer predominating due to steric factors . The reaction proceeds via a radical chain mechanism, where the aryl bromide abstracts a hydrogen atom from BuSnH, generating a tin-centered radical that initiates cyclization.
Key parameters influencing yield and selectivity include:
-
Temperature : Reactions conducted at 80–90°C optimize radical stability and cyclization kinetics.
-
Solvent : Non-polar solvents like benzene or toluene favor radical propagation over side reactions.
-
Substituents : Electron-donating groups on the aryl ring enhance cyclization efficiency by stabilizing transition states .
Intermediate Synthesis: trans-2-(2-Oxo-2-phenylethyl)cyclohexane-1-carboxylic Acid
The preparation of the title compound often begins with trans-2-(2-oxo-2-phenylethyl)cyclohexane-1-carboxylic acid (CAS 27866-86-0), a pivotal intermediate. This acid is synthesized via Friedel-Crafts acylation of cyclohexene with phenacyl bromide in the presence of AlCl, followed by hydrolysis and purification . The trans configuration is favored due to steric hindrance during the acylation step, with a reported yield of 68–72% after recrystallization from ethyl acetate .
Physicochemical Properties :
| Property | Value |
|---|---|
| Boiling point | 418.5±18.0 °C (predicted) |
| Density | 1.141±0.06 g/cm³ |
| pKa | 5.06±0.28 |
| Solubility | Acetone, DCM, ethyl acetate |
This intermediate undergoes subsequent N-demethylation and reductive amination to introduce the propylamine side chain. For instance, treatment with phosphorus oxychloride (POCl) in dimethylformamide (DMF) facilitates the formation of the imine intermediate, which is reduced using sodium cyanoborohydride (NaBHCN) to yield the tertiary amine .
Acid-Catalyzed Condensation for Bridged Ring Systems
Recent advancements in dibenzo[a,d]cycloheptene synthesis leverage acid-catalyzed condensation reactions. A study demonstrated that treating ortho-phthalaldehyde (OPA) with cyclic enaminones in glacial acetic acid (AcOH) produces bridged dibenzo[b,f] diazocines, which can be functionalized to the target compound . Optimized conditions (20 mol % AcOH in CHCN at 80°C) achieve yields up to 88% by favoring imine formation and subsequent [4+4] cycloaddition .
Optimization Table for Acid-Catalyzed Synthesis :
| Entry | Catalyst (mol %) | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | TFA (20) | CHCN | 80 | 57 |
| 3 | AcOH (20) | CHCN | 80 | 88 |
| 10 | AcOH (20) | EtOH | 80 | 75 |
The reaction mechanism involves initial protonation of the carbonyl group, followed by nucleophilic attack by the enaminone nitrogen, culminating in cyclization. This method offers scalability and avoids hazardous radical initiators.
Stereochemical Control via Electrophilic Isomerization
Patented methodologies highlight the importance of stereochemical control in producing the trans configuration. HU194858B discloses a process where 6a,10a-cis ketones are isomerized to the trans configuration using electrophilic reagents like BF-etherate . For example, treatment of cis-dibenzo[b,d]pyran-6-one with BF in dichloromethane at 0°C for 12 hours achieves >95% isomerization to the trans isomer, which is subsequently reduced with LiAlH to the corresponding alcohol .
Critical Factors :
-
Reagent Choice : Lewis acids (e.g., BF, AlCl) facilitate carbocation rearrangement.
-
Temperature : Low temperatures (0–5°C) minimize side reactions such as over-oxidation.
-
Solvent Polarity : Polar aprotic solvents (e.g., DCM) stabilize transition states during isomerization .
Final Functionalization to Propylamine Hydrochloride
The propylamine side chain is introduced via reductive amination of the ketone intermediate. A patented route involves reacting the dibenzo[a,d]cycloheptene ketone with dimethylamine hydrochloride in the presence of sodium triacetoxyborohydride (STAB) in tetrahydrofuran (THF) . The reaction proceeds at room temperature for 24 hours, yielding the tertiary amine, which is isolated as the hydrochloride salt by treatment with HCl gas in diethyl ether .
Purification :
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium (Pd) catalyst
Substitution: Alkyl halides (e.g., methyl iodide)
Major Products:
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of fully saturated hydrocarbons
Substitution: Formation of N-alkylated derivatives
Scientific Research Applications
Pharmacological Applications
- Antidepressant Activity :
- Anticataleptic Effects :
- Spasmolytic Activity :
Case Study 1: Amitriptyline Impurity E
A study conducted by Blessel et al. (1974) examined the properties of this compound as an impurity in amitriptyline formulations. The findings suggested that while it is an impurity, it retains significant pharmacological activity that could be beneficial in enhancing the overall therapeutic profile of amitriptyline .
Case Study 2: Antidepressant Efficacy
Tobe et al. (1981) explored the antidepressant efficacy of various substituted oximes derived from dibenzo[a,d]cycloheptene structures. The research indicated that compounds similar to trans-1,2,3,4,4a,10,11,11a-Octahydro-N,N-dimethyl-5H-Dibenzo[a,d]cycloheptene showed promising results in alleviating depressive symptoms in animal models .
Summary of Applications
| Application Type | Description |
|---|---|
| Antidepressant Activity | Exhibits thymoleptic properties beneficial for treating depression. |
| Anticataleptic Effects | Mitigates motor disturbances associated with pharmacological treatments. |
| Spasmolytic Activity | Demonstrates strong spasmolytic effects useful in treating muscle spasms. |
Mechanism of Action
The compound’s mechanism of action is closely related to its structural analogs, which interact with neurotransmitter systems in the brain. It primarily targets the reuptake of neurotransmitters such as serotonin and norepinephrine, thereby increasing their availability in the synaptic cleft. This action is mediated through binding to transporter proteins and inhibiting their function.
Comparison with Similar Compounds
Table 1: Structural Comparison of Dibenzocycloheptene Derivatives
Key Observations :
- Hydrogenation State : The target compound’s octahydro structure confers greater saturation compared to dihydro analogs, likely enhancing metabolic stability and reducing oxidative susceptibility .
- Amine Substitution : N,N-dimethyl groups (target) vs. N-methyl (Patent 3372196) or N,N-diethyl (4687-46-1) alter steric bulk and electronic properties, impacting receptor interactions .
- Stereochemistry : The trans configuration in the target compound may influence conformational rigidity, differentiating it from unspecified stereoisomers in other derivatives .
Pharmacological Activity
Dibenzocycloheptenes are historically associated with antidepressant and sedative activities. For example:
- Patent 3372196 (1968) : The N-methyl variant demonstrated moderate serotonin reuptake inhibition but shorter half-life due to reduced lipophilicity .
- Diethyl Derivative (4687-46-1): Bulkier N,N-diethyl groups may enhance blood-brain barrier penetration but reduce selectivity for monoamine transporters .
- Target Compound : The octahydro structure and N,N-dimethyl groups likely improve metabolic stability and receptor binding duration compared to dihydro analogs, though direct efficacy data are unavailable in the evidence .
Physicochemical Properties
- Solubility : N,N-dimethyl substitution increases hydrophobicity relative to unsubstituted amines, necessitating salt forms (e.g., hydrochloride) for bioavailability .
Biological Activity
trans-1,2,3,4,4a,10,11,11a-Octahydro-N,N-dimethyl-5H-Dibenzo[a,d]cycloheptene-Δ5,γ-propylamine Hydro (commonly referred to as the compound) is a bicyclic amine that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 319.91 g/mol. Its structure features multiple fused rings which contribute to its unique biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C20H30ClN |
| Molecular Weight | 319.91 g/mol |
| Chemical Structure | Chemical Structure |
Research indicates that this compound interacts with various neurotransmitter systems in the brain. It has been shown to influence serotonin and dopamine pathways, which are critical for mood regulation and cognitive functions.
- Serotonin Receptors : The compound acts as an agonist at specific serotonin receptor subtypes (e.g., 5-HT1A), which may enhance serotonergic signaling and affect behaviors related to anxiety and depression .
- Dopamine Pathways : It also modulates dopamine release in the brain's reward pathways, potentially influencing addiction behaviors and reward-seeking activities .
Pharmacological Effects
- Behavioral Studies : In animal models, administration of the compound has been linked to increased locomotor activity and altered feeding behaviors. For instance, injections into the median raphe nucleus resulted in significant changes in locomotor activity and feeding patterns .
- Neurotransmitter Release : Studies have demonstrated that the compound can increase c-fos mRNA expression in various brain regions associated with reward processing and addiction . This suggests a potential role in modulating drug-seeking behavior.
Case Studies
Several studies have explored the biological effects of this compound:
- Study 1 : A study on rats demonstrated that intra-MRN injections of the compound led to increased c-fos expression in regions such as the medial frontal cortex and nucleus accumbens, indicating heightened neural activity associated with reward processing .
- Study 2 : Another investigation assessed its impact on alcohol-seeking behavior in rats. The results indicated that the compound could reinstate alcohol-seeking behavior after a period of abstinence when administered into specific brain areas .
Toxicity and Safety Profile
While the biological activities are promising, understanding the safety profile is crucial:
- Toxicological Studies : Limited data are available regarding acute or chronic toxicity associated with this compound. Further research is necessary to establish safe dosage ranges and potential side effects.
Q & A
Basic Research Questions
Q. What are the key considerations in designing a synthesis protocol for this compound to minimize process-related impurities?
- Methodological Answer : Optimize reaction conditions (e.g., temperature, solvent polarity) to suppress side reactions. Use column chromatography or recrystallization for purification, guided by thin-layer chromatography (TLC) monitoring. Impurities like 10,11-dihydro-N,N-dimethyl-5H-dibenzo[a,d]cycloheptene-Δ5,γ-propylamine (a process impurity) can be minimized by controlling reaction stoichiometry and intermediate stability . For dibenzoazepine derivatives, precursor selection and protecting group strategies are critical to ensure regioselectivity .
Q. How can researchers characterize the stereochemical configuration of this compound using spectroscopic methods?
- Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy to analyze coupling constants (e.g., vicinal protons in cycloheptene rings) and nuclear Overhauser effect (NOE) correlations. X-ray crystallography can resolve absolute stereochemistry, especially for compounds with two defined stereocenters (e.g., 5S,10R configuration in related structures) . Mass spectrometry (MS) confirms molecular weight alignment with theoretical values .
Advanced Research Questions
Q. How can researchers resolve discrepancies in metabolite identification data when studying hepatic microsomal metabolism?
- Methodological Answer : Cross-validate findings using orthogonal techniques. For example, combine gas chromatography-mass spectrometry (GC-MS) with high-resolution liquid chromatography (HR-LC-MS) to distinguish between N-oxide metabolites and oxidation byproducts. Rat liver microsomal studies require control experiments with enzyme inhibitors (e.g., cytochrome P450 inhibitors) to confirm metabolic pathways . Physicochemical properties like logP (2.8) and hydrogen-bond acceptor count (1) from inform solvent selection for metabolite extraction.
Q. What computational approaches are recommended to model the compound’s interaction with biological targets?
- Methodological Answer : Use molecular docking simulations (e.g., AutoDock Vina) with target proteins, incorporating the compound’s topological polar surface area (12 Ų) and hydrogen-bond donor/acceptor counts to predict binding affinity . Density functional theory (DFT) can optimize the Δ5,γ-propylamine moiety’s conformation. Machine learning models trained on tricyclic antidepressants (e.g., Nortriptyline ) may identify shared pharmacophores.
Q. How can researchers design experiments to analyze the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies using high-performance liquid chromatography (HPLC) to track degradation products (e.g., dibenzo[a,d]cyclohepten-5-one ). Adjust buffer systems (pH 1–10) and monitor via UV-Vis spectroscopy. Thermodynamic parameters (e.g., activation energy) derived from Arrhenius plots predict shelf-life under standard lab conditions .
Theoretical and Methodological Frameworks
Q. How should researchers integrate theoretical models into experimental design for this compound?
- Methodological Answer : Align synthesis and analysis with Guiding Principle 2 of evidence-based inquiry, linking experiments to conceptual frameworks like tricyclic antidepressant mechanisms or cycloheptene ring strain theory . For impurity profiling, reference the Chemical Medicines Monographs 4 guidelines on organic impurity thresholds .
Q. What strategies are effective for reconciling contradictory data in spectroscopic characterization?
- Methodological Answer : Apply multi-technique validation: Compare NMR data with computational predictions (e.g., ChemDraw simulations) and cross-reference MS/MS fragmentation patterns with literature on dibenzoazepine analogs . Discrepancies in stereochemical assignments may require single-crystal X-ray diffraction for resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
